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Compound of Interest

Compound Name: CP-466722

Cat. No.: B606779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP-466722, a potent and reversible

small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document

consolidates key findings on its mechanism of action, selectivity, and cellular effects, presenting

quantitative data in structured tables, detailing experimental protocols, and visualizing relevant

biological pathways and workflows.

Introduction
CP-466722 is a significant research tool for investigating the central role of ATM in the DNA

damage response (DDR). ATM, a member of the phosphatidylinositol 3-kinase-like kinase

(PIKK) family, is a master regulator of the cellular response to DNA double-strand breaks

(DSBs), orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[1] Dysregulation of the

ATM signaling pathway is a hallmark of cancer, making it a compelling target for therapeutic

intervention, particularly in combination with DNA-damaging agents like ionizing radiation (IR)

and certain chemotherapeutics.[1] CP-466722 offers a means to probe these processes with

high temporal control due to its reversible nature.[2]

Mechanism of Action and Selectivity
CP-466722 functions as a direct inhibitor of the kinase activity of ATM.[3] In vitro studies have

demonstrated its ability to prevent the phosphorylation of ATM substrates.[3] Its selectivity

profile indicates a significant preference for ATM over other closely related PIKK family
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members, such as ATR and DNA-PK, although it has been noted to inhibit other kinases at

higher concentrations.[3][4]

Table 1: In Vitro Kinase Inhibitory Activity of CP-466722
Target Kinase IC50 (µM) Notes

ATM 0.41[5][6][7]
Potent inhibition demonstrated

in in vitro kinase assays.

ATR Not significantly inhibited[3]
High selectivity for ATM over

ATR.

DNA-PK Not significantly inhibited[4]
High selectivity for ATM over

DNA-PK.

PI3K/PIKK family Not significantly inhibited[2][5]
Generally selective against

other PI3K-like kinases.

Abl and Src
Inhibitory activity noted in

vitro[3]

Cellular activity against Bcr-Abl

was not observed at

concentrations that inhibit

ATM.[3]

Note: A comprehensive kinase selectivity panel with IC50 values against a broad range of

kinases is not publicly available.

Cellular Effects
In cellular contexts, CP-466722 effectively phenocopies the cellular defects observed in Ataxia-

Telangiectasia (A-T) cells, which lack functional ATM.[3] Its primary cellular effects include the

inhibition of ATM-dependent signaling, disruption of cell cycle checkpoints, and sensitization of

cancer cells to DNA-damaging agents.

Table 2: Cellular Activity of CP-466722
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Cell Line Concentration Effect

HeLa 6 µM[4][8]

Complete inhibition of IR-

induced ATM activation and

downstream phosphorylation

events.[3][4]

HeLa 6 µM[3]

Disruption of the G1/S and

G2/M cell cycle checkpoints

following ionizing radiation.[3]

HeLa 6 µM[3]

Sensitization to ionizing

radiation, as demonstrated by

clonogenic survival assays.[3]

MCF-7 1 µM[5]
Complete inhibition of ATM-

dependent phosphorylation.[5]

MCF-7 10 µM[6][7]
Inhibition of etoposide-induced

pATM and pKAP1 signals.[6][7]

SKBr-3 5-50 µM[5] Inhibition of proliferation.[5]

Mouse Cells 6-10 µM[5]

Inhibition of p53 induction and

ATM-dependent

phosphorylation.[5]

ATM Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of ATM in the DNA damage response pathway,

which is inhibited by CP-466722.
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ATM signaling pathway initiated by DNA double-strand breaks.

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CP-466722 are

provided below.
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In Vitro ATM Kinase Assay (ELISA-based)
This assay quantifies the kinase activity of ATM by measuring the phosphorylation of a

substrate.

Plate Coating: 96-well Maxisorp plates are coated overnight at 4°C with a recombinant GST-

p53(1-101) substrate.

Kinase Reaction:

Plates are washed with a PBS-Tween buffer.

Purified, full-length Flag-tagged ATM kinase is added to each well in a reaction buffer (20

mM HEPES, 50 mM NaCl, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, and 1 µM ATP).

CP-466722 or a vehicle control (DMSO) is added to the wells.

The kinase reaction is incubated for 90 minutes at room temperature.[8]

Detection of Phosphorylation:

Plates are washed and blocked with 1% w/v BSA in PBS.

A primary antibody specific for phosphorylated p53 (e.g., anti-Phospho(Ser15)-p53) is

added and incubated for 1 hour.

After washing, an HRP-conjugated secondary antibody is added and incubated for 1 hour.

Plates are washed, and a TMB substrate is added. The reaction is stopped with 1 M

H2SO4.

The absorbance is read at 450 nm.[8]

Western Blotting for ATM Signaling
This method is used to assess the phosphorylation status of ATM and its downstream targets in

cells.

Cell Treatment and Lysis:
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Cells are cultured and pre-treated with CP-466722 or DMSO for a specified time (e.g., 30

minutes to 1 hour).

DNA damage is induced (e.g., by ionizing radiation).

Cells are harvested at various time points post-damage and lysed in a suitable buffer

containing protease and phosphatase inhibitors.

Protein Quantification and Electrophoresis:

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE.

Immunoblotting:

Proteins are transferred to a nitrocellulose or PVDF membrane.

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).

The membrane is incubated with primary antibodies against total and phosphorylated

forms of proteins of interest (e.g., p-ATM (S1981), ATM, p-p53 (S15), p53, p-Chk2 (T68),

Chk2).

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary

antibody.

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[3]

Cell Cycle Analysis
This protocol is used to determine the effect of CP-466722 on cell cycle distribution following

DNA damage.

Cell Treatment: Cells are treated with CP-466722 or DMSO and then exposed to ionizing

radiation.
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Harvesting and Fixation: At a specified time post-irradiation (e.g., 16 hours), cells are

harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[3]

Staining: Fixed cells are washed with PBS and then stained with a solution containing

propidium iodide (PI) and RNase A.[3]

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is

quantified using appropriate software.[3]

Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of

reproductive cell death.

Cell Treatment: Cells are pre-treated with CP-466722 or DMSO, followed by exposure to

varying doses of ionizing radiation.

Cell Plating: After a short incubation with the inhibitor (e.g., 4 hours), the drug-containing

medium is removed, and cells are washed, trypsinized, counted, and plated at a low density

in fresh medium.

Colony Formation: Cells are incubated for 10-14 days to allow for colony formation.

Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet). Colonies

containing 50 or more cells are counted.

Data Analysis: The surviving fraction for each treatment group is calculated relative to the

untreated control.

Experimental Workflow for Assessing
Radiosensitization by CP-466722
The following diagram outlines a typical experimental workflow to evaluate the radiosensitizing

effects of CP-466722.
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Workflow for assessing CP-466722-mediated radiosensitization.
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Pharmacokinetics and Pharmacodynamics
Based on publicly available literature, there is a notable absence of published in vivo

pharmacokinetic (PK) and pharmacodynamic (PD) data for CP-466722. While the foundational

research paper by Rainey et al. (2008) suggests the potential for in vivo studies, particularly in

murine models, subsequent publications with detailed PK/PD analysis were not identified in the

conducted searches.[3] Therefore, parameters such as bioavailability, half-life, and tissue

distribution of CP-466722 in animal models remain to be characterized in the public domain.

Summary and Future Directions
CP-466722 is a valuable chemical probe for elucidating the multifaceted roles of ATM in cellular

physiology and disease. Its potency, selectivity for ATM over key related kinases, and

reversible nature make it a powerful tool for in vitro and cell-based studies. The compound's

ability to sensitize cancer cells to ionizing radiation underscores the therapeutic potential of

ATM inhibition.

Future research efforts would benefit from a comprehensive kinase screen to fully delineate the

selectivity profile of CP-466722. Furthermore, in vivo studies are critically needed to establish

its pharmacokinetic and pharmacodynamic properties, which would be essential for translating

the promising in vitro findings into potential therapeutic applications. The development of more

potent and specific analogs of CP-466722, guided by its chemical structure, could lead to next-

generation ATM inhibitors with improved therapeutic indices.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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